molecular formula C11H17FN4O3S B2416392 4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2380144-74-9

4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2416392
CAS No.: 2380144-74-9
M. Wt: 304.34
InChI Key: JANLUTJLRJCWHF-UHFFFAOYSA-N
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Description

4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide is a complex organic compound that features a fluoropyrimidine moiety linked to a piperidine sulfonamide structure

Properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN4O3S/c1-15(2)20(17,18)16-5-3-10(4-6-16)19-11-13-7-9(12)8-14-11/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANLUTJLRJCWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the fluoropyrimidine core, which can be achieved through the fluorination of pyrimidine derivatives . The piperidine sulfonamide moiety is then introduced via a nucleophilic substitution reaction, where the piperidine ring is functionalized with a sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-sulfonamide is unique due to its combination of a fluoropyrimidine and a piperidine sulfonamide, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .

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